3-Chloro-6-iodobenzene-1,2-diamine
Description
3-Chloro-6-iodobenzene-1,2-diamine is an organic compound with the molecular formula C6H6ClIN2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and two amino groups
Properties
Molecular Formula |
C6H6ClIN2 |
|---|---|
Molecular Weight |
268.48 g/mol |
IUPAC Name |
3-chloro-6-iodobenzene-1,2-diamine |
InChI |
InChI=1S/C6H6ClIN2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2 |
InChI Key |
UFVIHRCNGNNHFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)N)N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-iodobenzene-1,2-diamine typically involves multi-step reactions starting from benzene derivatives. One common method is the electrophilic aromatic substitution, where benzene undergoes nitration, followed by reduction to form the corresponding amine. Subsequent halogenation introduces the chlorine and iodine substituents .
Industrial Production Methods
Industrial production of 3-Chloro-6-iodobenzene-1,2-diamine may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-iodobenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Chloro-6-iodonitrobenzene.
Reduction: Reformation of 3-Chloro-6-iodobenzene-1,2-diamine.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-6-iodobenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes and sensors.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-iodobenzene-1,2-diamine involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The specific pathways and targets depend on the context of its use in chemical reactions or biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzene-1,3-diamine: Similar structure but different substitution pattern.
1-Chloro-2-iodobenzene: Lacks the amino groups present in 3-Chloro-6-iodobenzene-1,2-diamine.
Uniqueness
3-Chloro-6-iodobenzene-1,2-diamine is unique due to the presence of both chlorine and iodine atoms along with two amino groups on the benzene ring.
Biological Activity
3-Chloro-6-iodobenzene-1,2-diamine is an organic compound notable for its unique structure and significant biological activity. This article delves into the compound's biological interactions, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
3-Chloro-6-iodobenzene-1,2-diamine has a molecular formula of CHClI N and a molecular weight of approximately 268.48 g/mol. The compound features a benzene ring substituted with chlorine and iodine atoms, along with two amino groups, which contribute to its reactivity and biological activity .
Research indicates that 3-Chloro-6-iodobenzene-1,2-diamine exhibits notable interactions with various biomolecules, primarily through:
- Enzyme Inhibition : The compound can bind to active sites on enzymes, altering their activity. This interaction can lead to the modulation of metabolic pathways.
- Receptor Modulation : It may influence receptor activity by interacting with receptor proteins, thereby affecting signaling pathways in biological systems .
The ability of this compound to form covalent bonds with nucleophilic sites on proteins suggests a significant impact on protein function and cellular processes .
Anticancer Activity
The compound's ability to inhibit certain enzymes could extend to anticancer properties. Similar compounds have been investigated for their potential to disrupt cancer cell proliferation by targeting specific metabolic pathways . Further research is necessary to evaluate the direct effects of 3-Chloro-6-iodobenzene-1,2-diamine on cancer cells.
Case Studies and Research Findings
A review of literature reveals several studies highlighting the biological relevance of halogenated anilines:
- Enzyme Interaction Studies : Research has demonstrated that halogenated anilines can act as enzyme inhibitors in metabolic pathways. For instance, studies on similar compounds have shown that they can inhibit enzymes involved in drug metabolism .
- Receptor Binding Studies : Investigations into the binding affinity of halogenated compounds to various receptors have indicated that these compounds can modulate receptor activity, potentially influencing therapeutic outcomes in drug development .
Comparative Analysis with Related Compounds
To understand the unique properties of 3-Chloro-6-iodobenzene-1,2-diamine, a comparison with related compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Iodobenzene-1,4-diamine | CHIN | Different substitution pattern affecting reactivity |
| 3-Chlorobenzene-1,2-diamine | CHClN | Lacks iodine; different electronic properties |
| 4-Iodobenzene-1,2-diamine | CHIN | Different position of iodine affecting properties |
| 3-Iodoaniline | CHIN | Simpler structure; fewer functional groups |
The presence of both chlorine and iodine in 3-Chloro-6-iodobenzene-1,2-diamine allows for versatile reactivity patterns that are not present in its analogs. This unique arrangement enhances its potential biological activity compared to structurally similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
